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Compound of Interest

Compound Name: 2-Chloropentanoic acid

Cat. No.: B3054684 Get Quote

This guide provides an in-depth exploration of the thermodynamic properties of 2-
chloropentanoic acid, a molecule of interest in synthetic chemistry and drug development.

Recognizing the scarcity of direct experimental data for this specific compound, this document

emphasizes the established experimental and computational methodologies for determining its

thermodynamic parameters. By synthesizing theoretical principles with practical insights, this

guide serves as a valuable resource for researchers, scientists, and professionals in the field.

Introduction: The Significance of Thermodynamic
Data
The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and

heat capacity, are fundamental to understanding its stability, reactivity, and behavior in a

chemical system. For a halogenated carboxylic acid like 2-chloropentanoic acid, these

parameters are critical in the design and optimization of synthetic routes, purification

processes, and formulation development. Accurate thermodynamic data enables the prediction

of reaction equilibria, the management of thermal hazards, and the modeling of

pharmacokinetic and pharmacodynamic profiles.

Physicochemical and Computed Properties
A foundational understanding of a molecule begins with its basic physicochemical properties.

While extensive experimental thermodynamic data for 2-chloropentanoic acid is not readily
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available in the literature, a compilation of its known physical and computationally predicted

properties provides a starting point for further investigation.

Table 1: Physicochemical and Computed Properties of 2-Chloropentanoic Acid

Property Value Source

Molecular Formula C₅H₉ClO₂ [1]

Molecular Weight 136.58 g/mol [1][2][3]

CAS Registry Number 6155-96-0, 28600-64-8 [4], [1]

Boiling Point 219.3 °C at 760 mmHg [4]

Density 1.162 g/cm³ [4]

Vapor Pressure 0.0453 mmHg at 25 °C [4]

Flash Point 86.4 °C [4]

XLogP3 (Computed) 1.7 [2][4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
2 [4]

Rotatable Bond Count 3 [4]

Experimental Methodologies for Thermodynamic
Characterization
Given the absence of comprehensive experimental data for 2-chloropentanoic acid, this

section details the primary experimental techniques that would be employed for its

characterization. These methods are the gold standard for obtaining accurate thermodynamic

parameters for organic compounds.

Enthalpy of Formation (ΔfH°)
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The standard enthalpy of formation is a cornerstone of thermochemistry. For an organic

compound like 2-chloropentanoic acid, it is typically determined indirectly through its enthalpy

of combustion.

Experimental Protocol: Bomb Calorimetry

Sample Preparation: A precisely weighed sample of high-purity 2-chloropentanoic acid is

placed in a crucible within a high-pressure vessel known as a "bomb."

Oxygenation: The bomb is purged and then filled with high-pressure pure oxygen.

Ignition: The sample is ignited via an electrical fuse. The complete combustion of the organic

compound results in the formation of carbon dioxide, water, and hydrochloric acid.

Temperature Measurement: The bomb is submerged in a known mass of water in a well-

insulated calorimeter. The temperature change of the water is meticulously recorded.

Calculation: The heat released by the combustion reaction is calculated from the

temperature rise and the heat capacity of the calorimeter system.[5] Corrections are applied

for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

Hess's Law Application: The standard enthalpy of formation of 2-chloropentanoic acid is

then calculated using Hess's Law, by combining the experimentally determined enthalpy of

combustion with the known standard enthalpies of formation of the combustion products

(CO₂, H₂O, and HCl).[6][7]

Enthalpy of Formation Determination

Sample Preparation
(Weighing & Placement) Oxygenation of Bomb Ignition Temperature Measurement Calculate Enthalpy

of Combustion Apply Hess's Law ΔfH° of 2-Chloropentanoic Acid
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Caption: Experimental workflow for determining the enthalpy of formation.
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Heat Capacity (Cp) and Entropy (S°)
Heat capacity and entropy are crucial for understanding how a substance's energy changes

with temperature. Adiabatic calorimetry is the primary technique for their determination.

Experimental Protocol: Adiabatic Calorimetry

Sample Loading: A known mass of 2-chloropentanoic acid is sealed in a sample container

within the calorimeter.

Vacuum and Thermal Isolation: The calorimeter is evacuated to a high vacuum to minimize

heat exchange with the surroundings. Adiabatic conditions are maintained by a series of

concentric shields with controlled temperatures.

Heating and Equilibration: A precisely measured amount of electrical energy is supplied to

the sample, causing a small increase in temperature. The system is then allowed to reach

thermal equilibrium.

Data Acquisition: The temperature change resulting from the known energy input is recorded.

Calculation: The heat capacity at a given temperature is calculated from the energy input and

the corresponding temperature rise. This process is repeated over a wide range of

temperatures.

Entropy Calculation: The standard entropy is determined by integrating the heat capacity

data from near absolute zero to the standard temperature of 298.15 K, accounting for the

entropies of any phase transitions.

Phase Behavior: Melting and Boiling Points
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful

techniques for studying phase transitions.

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow

between a sample and a reference as a function of temperature. It can be used to accurately

determine the melting point and enthalpy of fusion of 2-chloropentanoic acid.
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a

function of temperature. It can be used to determine the boiling point and enthalpy of

vaporization.

Vapor Pressure
For compounds with low volatility, the Knudsen effusion method is a reliable technique for

determining vapor pressure.[8][9]

Experimental Protocol: Knudsen Effusion

Sample Placement: A sample of 2-chloropentanoic acid is placed in a Knudsen cell, which

is a small container with a precisely machined orifice.

High Vacuum: The cell is placed in a high-vacuum chamber.

Isothermal Measurement: At a constant temperature, molecules of the substance effuse

through the orifice into the vacuum.

Mass Loss Measurement: The rate of mass loss of the sample is measured over time.

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the

area of the orifice, the temperature, and the molecular weight of the substance.[9]

Computational Approaches to Thermodynamic
Properties
In the absence of experimental data, computational chemistry provides a powerful toolkit for

predicting the thermodynamic properties of molecules like 2-chloropentanoic acid.[10] High-

level quantum mechanical calculations can yield accurate estimates of enthalpies of formation,

entropies, and heat capacities.[11]

Typical Computational Workflow:

Structure Optimization: The 3D structure of the 2-chloropentanoic acid molecule is

optimized to find its lowest energy conformation.
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Frequency Calculation: Vibrational frequency calculations are performed on the optimized

structure. These frequencies are used to compute the vibrational contributions to the

thermodynamic properties.

Energy Calculation: A high-accuracy single-point energy calculation is performed.

Thermochemical Analysis: The results from the frequency and energy calculations are used

to determine the enthalpy, entropy, and Gibbs free energy of formation.

Computational Workflow

Geometry Optimization Frequency Calculation Single-Point Energy
Calculation Thermochemical Analysis Predicted Thermodynamic

Properties

Click to download full resolution via product page

Caption: A typical workflow for computational thermochemistry.

Safety and Handling
2-Chloropentanoic acid is classified as a hazardous substance and requires careful handling

to avoid exposure.

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may

cause respiratory irritation.[1]

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment

(PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing

vapors or dust.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.

Conclusion
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While a complete experimental thermodynamic profile of 2-chloropentanoic acid is yet to be

established in the scientific literature, this guide outlines the robust experimental and

computational methodologies available for its determination. A thorough understanding of these

techniques, coupled with the available physicochemical data, provides a strong foundation for

researchers and drug development professionals to confidently work with and characterize this

important molecule. The pursuit of accurate experimental data for 2-chloropentanoic acid
remains a valuable endeavor for the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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